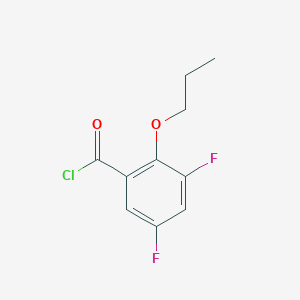

3,5-Difluoro-2-n-propoxybenzoyl chloride

Description

Architectural Significance as a Building Block in Fluorinated Aromatic Systems

The compound 3,5-Difluoro-2-n-propoxybenzoyl chloride holds considerable architectural significance as a building block for constructing more complex fluorinated aromatic systems. Its structure is strategically designed with several key features:

Difluoro Substitution: The two fluorine atoms at positions 3 and 5 of the benzene (B151609) ring exert a strong electron-withdrawing effect. This electronic modification can enhance the metabolic stability of molecules derived from this building block, a desirable trait in the development of pharmaceuticals and agrochemicals.

n-Propoxy Group: The presence of the n-propoxy group at the 2-position introduces a degree of lipophilicity, which can be crucial for modulating the solubility and transport properties of the final compound within biological systems. Its ortho position relative to the acyl chloride can also sterically influence the approach of nucleophiles, potentially leading to regioselective reactions.

Acyl Chloride Functionality: The highly reactive acyl chloride group is the primary site for derivatization, allowing for the facile introduction of a wide variety of substituents.

While specific research detailing the direct use of this compound in the synthesis of named compounds is not extensively documented in publicly available literature, its structural motifs are present in various classes of biologically active molecules. The strategic placement of fluorine and alkoxy groups on a benzoyl scaffold is a common strategy in the design of new agrochemicals and pharmaceuticals. Fluorinated aromatic compounds, in general, are integral to the agrochemical industry, contributing significantly to the development of new and effective pesticides and herbicides.

The precursor to the title compound, 3,5-Difluoro-2-n-propoxybenzoic acid, is commercially available, indicating its utility as a starting material in multi-step synthetic sequences. bldpharm.com The conversion of this acid to the corresponding acyl chloride is a straightforward process, typically achieved with high efficiency using standard chlorinating agents. chemguide.co.uklibretexts.orgchemguide.co.ukresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1443347-51-0 | amadischem.combldpharm.comfluorochem.co.ukchemdict.com |

| Molecular Formula | C₁₀H₉ClF₂O₂ | amadischem.com |

| Molecular Weight | 234.63 g/mol | bldpharm.com |

| Purity | Typically ≥97% | chemdict.com |

Note: This interactive table is based on available supplier data.

Potential for Diverse Derivatizations in Academic and Industrial Research

The true synthetic utility of this compound lies in its potential for a multitude of derivatization reactions. The electrophilic nature of the acyl chloride group makes it a prime target for nucleophilic attack by a vast range of compounds.

Amide Formation: One of the most common and important reactions of acyl chlorides is their reaction with primary and secondary amines to form amides. libretexts.org This reaction is typically fast and high-yielding. The resulting N-substituted amides are a common feature in many biologically active compounds. The reaction of this compound with various amines would lead to a library of novel amides with potential applications in medicinal chemistry and materials science.

Ester Formation: Similarly, the reaction with alcohols leads to the formation of esters. This transformation is fundamental in organic synthesis and provides access to another large class of compounds. The properties of the resulting esters can be fine-tuned by varying the alcohol used.

Friedel-Crafts Acylation: The acyl chloride can also be used in Friedel-Crafts acylation reactions to introduce the 3,5-difluoro-2-n-propoxybenzoyl group onto another aromatic ring. This carbon-carbon bond-forming reaction is a powerful tool for the construction of more complex aromatic architectures.

While specific, published examples of these derivatizations for this compound are not readily found, the reactivity of the acyl chloride functional group is well-established. The potential for creating a diverse library of derivatives from this building block is significant, offering a rich field for exploration in both academic and industrial research settings. The resulting compounds could be screened for a variety of biological activities or investigated for their unique material properties.

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-propoxybenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF2O2/c1-2-3-15-9-7(10(11)14)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQFVZBSGBEJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1F)F)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,5 Difluoro 2 N Propoxybenzoyl Chloride and Analogous Compounds

Established Protocols for Acyl Chloride Generation

The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. The precursor, 3,5-Difluoro-2-n-propoxybenzoic acid, can be synthesized through various routes, often starting from commercially available materials like 3,5-difluorobenzoic acid. chemicalbook.comresearchgate.net Once the parent carboxylic acid is obtained, several standard chlorination methods can be employed.

Carboxylic Acid Chlorination Utilizing Thionyl Chloride and Oxalyl Chloride Reagents

Two of the most common and reliable reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). libretexts.org Both reagents are highly effective, but differ in their reaction conditions and byproducts, which can influence the choice of reagent depending on the scale and sensitivity of the substrate.

Thionyl Chloride (SOCl₂): The reaction of a carboxylic acid with thionyl chloride is a widely used method for preparing acyl chlorides. commonorganicchemistry.comlibretexts.org The process involves heating the carboxylic acid, in this case, 3,5-Difluoro-2-n-propoxybenzoic acid, with an excess of thionyl chloride, often at reflux. commonorganicchemistry.com The reaction mechanism proceeds through a chlorosulfite intermediate, which enhances the hydroxyl group's ability to act as a leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the chloride ion yields the desired acyl chloride. libretexts.orgyoutube.com A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product as they can be easily removed from the reaction mixture. chemguide.co.uk

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another excellent reagent for this transformation, often preferred for smaller-scale reactions or for substrates sensitive to the higher temperatures required for thionyl chloride. commonorganicchemistry.comresearchgate.net The reaction is typically performed at room temperature in an inert solvent like dichloromethane (B109758) (DCM), with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comyoutube.com The DMF catalyst reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active chlorinating species. youtube.com This intermediate then reacts with the carboxylic acid. youtube.com The byproducts of this reaction are carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which are all gaseous and easily removed, facilitating a clean reaction and straightforward workup. libretexts.org

| Reagent | Typical Conditions | Byproducts | Key Advantages |

| Thionyl Chloride (SOCl₂) ** | Neat or with a solvent, reflux temperature commonorganicchemistry.com | SO₂, HCl (gaseous) chemguide.co.uk | Gaseous byproducts simplify purification; cost-effective. |

| Oxalyl Chloride ((COCl)₂) ** | Inert solvent (e.g., DCM), room temperature, catalytic DMF commonorganicchemistry.comreddit.com | CO, CO₂, HCl (gaseous) libretexts.org | Milder conditions; high purity of product; volatile byproducts. |

Exploration of Alternative Chlorinating Agents and Conditions

Beyond thionyl chloride and oxalyl chloride, other reagents can effect the chlorination of carboxylic acids. The choice among these often depends on factors like substrate compatibility, desired reaction conditions, and safety considerations.

Phosphorus Pentachloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids, even in the cold, to produce the acyl chloride. chemguide.co.uk The other products are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukvaia.com Fractional distillation is required to separate the desired acyl chloride from the liquid POCl₃ byproduct. chemguide.co.uk

Phosphorus Trichloride (PCl₃): PCl₃ is a liquid reagent that offers a less vigorous reaction compared to PCl₅. chemguide.co.uk The reaction yields the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. chemguide.co.uk Separation is again typically achieved through fractional distillation. chemguide.co.uk

Cyanuric Chloride: For chemists seeking to avoid the generation of HCl, cyanuric chloride presents a viable alternative. researchgate.net It is a mild chlorinating agent, and the byproduct is an insoluble solid, which can be an advantage or disadvantage depending on the desired workup procedure. reddit.com

Benzotrichloride (B165768): In the presence of a trioctylphosphane catalyst, benzotrichloride can serve as an inexpensive and readily available chlorinating agent. researchgate.net This method can be advantageous as it may not require an additional solvent. researchgate.net

| Alternative Reagent | Byproducts | Phase of Reagent | Notes |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl vaia.com | Solid | Highly reactive; byproduct requires separation via distillation. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ chemguide.co.uk | Liquid | Milder than PCl₅; byproduct requires separation. chemguide.co.uk |

| Cyanuric Chloride | Solid byproduct reddit.com | Solid | Avoids generation of HCl. researchgate.net |

| Benzotrichloride | - | Liquid | Used with a phosphane catalyst; can be solvent-free. researchgate.net |

Innovations in Continuous Flow Synthesis of Acyl Chlorides

While batch processing has been the traditional approach, continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant improvements in safety, efficiency, and scalability. mt.comnih.gov This is particularly relevant for the synthesis of reactive intermediates like acyl chlorides.

Enhancements in Reaction Control and Efficiency through Flow Microreactor Systems

Flow microreactors provide a distinct advantage for synthesizing acyl chlorides due to their high surface-area-to-volume ratio. almacgroup.com This characteristic allows for superior heat and mass transfer compared to batch reactors. almacgroup.comstolichem.com

Key parameters such as temperature, pressure, mixing, and residence time can be controlled with high precision. mt.com For exothermic reactions, such as the formation of acyl chlorides, the efficient heat dissipation in a microreactor minimizes the risk of thermal runaways and the formation of impurities, leading to cleaner products and higher yields. stolichem.com The precise control over residence time ensures that the starting material is fully converted while minimizing the degradation of the potentially sensitive acyl chloride product. vapourtec.com This level of control is often difficult to achieve in large-scale batch reactors. stolichem.com

Continuous Generation and In Situ Utilization of Highly Reactive Intermediates (e.g., Phosgene (B1210022) from Chloroform)

A significant advantage of flow chemistry is the ability to safely generate and use highly toxic or unstable reagents in situ. Phosgene (COCl₂), while a highly effective reagent for converting carboxylic acids to acyl chlorides, is extremely toxic, posing significant handling and storage challenges. chemistryviews.org

Flow chemistry offers a solution by enabling the on-demand generation of phosgene from safer, more stable precursors like triphosgene (B27547) or even chloroform (B151607). chemistryviews.orgacs.org For instance, chloroform can be photochemically oxidized to phosgene in a continuous flow system using a UV lamp. chemistryviews.orgresearchgate.net The generated phosgene is immediately mixed with the stream containing the carboxylic acid (e.g., 3,5-Difluoro-2-n-propoxybenzoic acid) to form the acyl chloride. researchgate.netresearchgate.net This "on-demand" approach means only a very small amount of the hazardous reagent exists at any given moment, dramatically increasing the intrinsic safety of the process. stolichem.comvapourtec.com This methodology has been successfully applied to synthesize various acyl chlorides, which can then be used in subsequent telescoped reactions within the same flow setup. acs.org

Advantages over Batch Processing in terms of Scalability and Selectivity

Continuous flow synthesis offers numerous advantages over traditional batch processing for the production of 3,5-Difluoro-2-n-propoxybenzoyl chloride and its analogs.

Safety: The small internal volume of flow reactors drastically reduces the amount of hazardous material present at any time, minimizing risks associated with exothermic events or the handling of toxic reagents like phosgene. nih.govstolichem.com

Scalability: Scaling up a flow process is often more straightforward than a batch process. Instead of using larger, more difficult-to-control reactors, production can be increased by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel. almacgroup.com This avoids the re-optimization of reaction conditions that is often required when scaling up batch reactions. stolichem.com

Selectivity and Quality: The precise control over reaction parameters in flow systems leads to better process control. stolichem.com This enhanced control often results in higher selectivity, reduced formation of byproducts, and a more consistent product quality, which can simplify downstream purification processes. mt.com

Efficiency: Rapid reactions, such as the formation of acyl chlorides, benefit from the efficient mixing and heat transfer in flow reactors. stolichem.com Furthermore, multiple reaction steps can be "telescoped" together, where the product stream from one reactor is fed directly into the next, eliminating the need for workup and isolation of intermediates, thereby saving time, solvents, and resources. vapourtec.com

Principles of Green Chemistry in Acyl Chloride Synthesis

The integration of green chemistry principles into the synthesis of acyl chlorides is pivotal for developing environmentally benign and sustainable processes. This section delves into key advancements in this area.

Development of Metal-Free and Near-Neutral Conditions for Acylation

Traditional methods for acyl chloride synthesis often rely on harsh reagents and metal catalysts. libretexts.orgchemguide.co.uk However, recent research has focused on developing metal-free and near-neutral conditions to mitigate the environmental impact. tandfonline.comresearchgate.net

One notable advancement is the use of chloroacetyl chloride for the N-chloroacetylation of anilines and amines in a phosphate (B84403) buffer, a process that proceeds rapidly and efficiently without the need for metal catalysts. tandfonline.comresearchgate.net This method is advantageous due to the ease of product isolation, often requiring only simple filtration or precipitation. researchgate.net The reaction's success under neutral or near-neutral conditions, particularly in water, which is considered a preferred green solvent, highlights its eco-friendly nature. researchgate.net

Furthermore, electrochemical methods are emerging as a green alternative for related reactions. For instance, the electrochemical reductive cross-coupling of acyl chlorides and sulfinic acids to form thioesters has been demonstrated in a simple undivided cell, avoiding the use of toxic and odorous thiols. rsc.org This process operates through a single electron transfer mechanism, showcasing the potential of electrochemistry in promoting green and sustainable chemical transformations. rsc.org

| Reagent/Condition | Substrate | Product | Key Advantage |

| Chloroacetyl chloride/Phosphate buffer | Anilines, Amines | N-chloroacetanilides, Amides | Metal-free, near-neutral conditions, rapid reaction. tandfonline.comresearchgate.net |

| Electrochemical reduction | Acyl chlorides, Sulfinic acids | Thioesters | Avoids toxic reagents, proceeds via single electron transfer. rsc.org |

| 3,3-Dichlorocyclopropenes/Tertiary amine base | Carboxylic acids | Acyl chlorides | Rapid conversion under mild conditions. organic-chemistry.org |

Implementation of Solvent-Free Reaction Environments for Intermediate Preparation

Solvent-free reaction conditions represent a significant step towards greener chemical synthesis by reducing waste and minimizing the use of hazardous organic solvents. jmchemsci.com The acylation of alcohols, phenols, thiols, and amines can be effectively carried out under solvent-free conditions, often at room temperature or with gentle heating. jmchemsci.com

Various catalysts have been explored for these solvent-free acylations, including bromodimethylsulfonium bromide and H-beta zeolite, which have proven to be efficient for the synthesis of esters, thioesters, and amides. jmchemsci.com Another sustainable approach involves stoichiometric acetylation reactions performed without a solvent, using a catalyst like VOSO₄ to activate acetic anhydride. nih.gov This method significantly lowers the environmental factor (E-factor) of the process by avoiding large excesses of reagents and organic solvents. nih.gov

The synthesis of acyl chlorides from carboxylic acids has also been achieved under solvent-free conditions using reagents like thionyl chloride, where the gaseous by-products (sulfur dioxide and hydrogen chloride) are easily removed. chemguide.co.uk

| Reaction Type | Catalyst/Reagent | Conditions | Key Advantage |

| Acylation of alcohols, phenols, thiols, amines | Bromodimethylsulfonium bromide | Solvent-free, room temperature | High efficiency and mild conditions. jmchemsci.com |

| Acetylation of thymol | Acetic anhydride, VOSO₄ | Solvent-free, room temperature | Stoichiometric, low E-factor. nih.gov |

| Acyl chloride synthesis | Thionyl chloride | Solvent-free | Gaseous by-products are easily removed. chemguide.co.uk |

Application of Bio-based Solvents for Improved Environmental Footprint in Derivatization

The use of bio-based solvents is gaining traction as a sustainable alternative to traditional petroleum-derived solvents in chemical synthesis. rsc.orgcore.ac.uk These solvents, derived from renewable resources, often have a better environmental, health, and safety profile. researchgate.netmonash.edu

Cyrene (dihydrolevoglucosenone) is a prominent example of a bio-based solvent produced from cellulose. rsc.orgresearchgate.netresearchgate.net It is biodegradable, non-toxic, and has been successfully employed in various organic reactions, including the synthesis of ureas and other bioactive molecules. researchgate.netrsc.org Its properties are similar to those of dipolar aprotic solvents like DMF and NMP, making it a viable green substitute. researchgate.net

| Bio-based Solvent | Source | Key Properties | Applications in Synthesis |

| Cyrene (dihydrolevoglucosenone) | Cellulose | Biodegradable, non-toxic, dipolar aprotic. rsc.orgresearchgate.netresearchgate.net | Synthesis of ureas, bioactive molecules. researchgate.netrsc.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources | Less hygroscopic, higher boiling point than THF. mdpi.com | Asymmetric catalysis, organozinc additions. mdpi.com |

| L-ethyl lactate | Renewable resources | Chiral, biodegradable. mdpi.com | Asymmetric synthesis. mdpi.com |

Precursor Synthesis Strategies for Substituted Benzoyl Moieties

The synthesis of the target compound, this compound, relies on the effective construction of the substituted benzene (B151609) ring and the introduction of the n-propoxy group. This section outlines key strategies for these synthetic steps.

Regioselective Functionalization Approaches for Fluorinated Benzene Rings

Achieving specific substitution patterns on a benzene ring, particularly with multiple fluorine atoms, requires precise control over the regioselectivity of the reactions. The introduction of fluorine atoms onto an aromatic ring alters its electronic properties, influencing subsequent functionalization steps. acs.org

Several methods exist for the synthesis of difluorinated aromatic compounds. For example, 3,5-difluoroaniline (B1215098) can be prepared from 1-chloro-3,5-difluorobenzene (B74746) by reaction with ammonia (B1221849) in the presence of a copper catalyst. google.com Another route involves a multi-step synthesis starting from 2,4,5-trichloronitrobenzene. google.com The synthesis of 3,5-difluorobenzyl derivatives can be achieved starting from 2,4-dichloronitrobenzene (B57281) through a series of fluorination, reduction, bromination, and diazotization steps. quickcompany.in

Recent advancements in synthetic methodology have enabled the regioselective functionalization of fluorinated aromatic compounds. For instance, a strategy for the unilateral fluorination of acenes has been developed, allowing for precise control over the placement of fluorine atoms. nih.gov This control is crucial for tailoring the electronic and solid-state properties of the resulting molecules. nih.gov The synthesis of 4-amino-3,5-difluorobenzoic acid and its ethyl ester derivative from 4-bromo-2,6-difluoroaniline (B33399) demonstrates a practical route to specifically substituted fluorinated benzene rings. nih.gov

| Starting Material | Key Transformation | Product |

| 1-Chloro-3,5-difluorobenzene | Amination with ammonia | 3,5-Difluoroaniline. google.com |

| 2,4,5-Trichloronitrobenzene | Multi-step synthesis | 3,5-Difluoroaniline. google.com |

| 2,4-Dichloronitrobenzene | Multi-step synthesis | 3,5-Difluorobenzyl derivatives. quickcompany.in |

| 4-Bromo-2,6-difluoroaniline | Cyanation, hydrolysis, esterification | Ethyl 4-amino-3,5-difluorobenzoate. nih.gov |

Methodologies for Introducing the n-Propoxy Side Chain

The introduction of an ether linkage, such as the n-propoxy group, onto an aromatic ring is a common transformation in organic synthesis. The Williamson ether synthesis is a classic and widely used method for this purpose. lumenlearning.combyjus.comwikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide. byjus.comwikipedia.org

For the synthesis of this compound, a plausible route would involve the reaction of a 2-hydroxy-3,5-difluorobenzoyl derivative with an n-propyl halide (e.g., n-propyl bromide or iodide) in the presence of a base. The reaction proceeds via an SN2 mechanism, where the alkoxide, formed by deprotonating the hydroxyl group, acts as the nucleophile. masterorganicchemistry.com The choice of solvent can influence the reaction, with polar aprotic solvents like DMSO or DMF often being used. lumenlearning.com

The reactivity of the alkylating agent is crucial, with primary alkyl halides being the most suitable for the Williamson ether synthesis to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com The alkoxide can be generated in situ using a base such as sodium hydroxide (B78521) or potassium carbonate. byjus.com

| Reaction | Reactants | Mechanism | Key Considerations |

| Williamson Ether Synthesis | Alkoxide and a primary alkyl halide | SN2 nucleophilic substitution. wikipedia.orgmasterorganicchemistry.com | Primary alkyl halides are preferred to minimize elimination. masterorganicchemistry.com |

| Intramolecular Williamson Ether Synthesis | Halohydrin | Intramolecular SN2 reaction | Forms cyclic ethers. lumenlearning.com |

Reactivity Profiles and Transformational Pathways of 3,5 Difluoro 2 N Propoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions (NASR)

Nucleophilic acyl substitution is a fundamental reaction class for acyl chlorides. This type of reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the substitution of the chloride leaving group.

Esterification Reactions with Alcohols

Generally, acyl chlorides react readily with alcohols to form esters. This process, known as esterification, is typically efficient and can often be carried out at room temperature. semanticscholar.orgbldpharm.com The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. For 3,5-Difluoro-2-n-propoxybenzoyl chloride, this would result in the formation of various alkyl 3,5-difluoro-2-n-propoxybenzoates. However, specific examples of this reaction with defined alcohol substrates, reaction conditions, and product yields for this compound are not detailed in the available literature.

Amidation Reactions with Primary and Secondary Amines

The reaction of acyl chlorides with primary or secondary amines is a common and vigorous method for forming amides. google.com This reaction is a cornerstone of many synthetic pathways, including in the preparation of pharmaceuticals. It is anticipated that this compound would react with primary and secondary amines to yield the corresponding N-substituted amides. The synthesis of various amide derivatives is a common application for such specialized acyl chlorides.

Mechanistic Aspects and Reaction Kinetics in Various Media

The mechanism of amidation involves a nucleophilic addition-elimination pathway. The amine nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion to form the amide. The reaction kinetics are typically fast. However, specific studies detailing the mechanistic nuances and kinetic profiles of this compound in different solvent media are not publicly documented.

Chemoselectivity Considerations in the Presence of Multiple Nucleophiles

Acyl chlorides are highly reactive, and in the presence of multiple nucleophilic sites within a molecule, chemoselectivity can be a critical consideration. Generally, amines are more nucleophilic than alcohols, and thus, selective amidation in the presence of a hydroxyl group can often be achieved. However, without specific experimental data for this compound, any discussion on its chemoselectivity remains speculative and based on general principles of organic reactivity.

Anhydride Formation and Reactivity

Acyl chlorides can react with carboxylates (the conjugate base of carboxylic acids) to form acid anhydrides. This can occur by reacting this compound with a salt of a carboxylic acid, such as sodium 3,5-difluoro-2-n-propoxybenzoate, to form the corresponding symmetric anhydride. Mixed anhydrides can also be synthesized by using a salt of a different carboxylic acid. These anhydrides can then be used as acylating agents themselves. A patent describes the general formation of anhydrides from the reaction of organic acids with their corresponding acid chlorides, a process that could theoretically be applied to this compound.

Electrophilic Aromatic Acylation: Friedel-Crafts Reactions

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds to an aromatic ring, involving the reaction of an arene with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction would attach the 3,5-difluoro-2-n-propoxybenzoyl group to an aromatic substrate, yielding a diaryl ketone. The electron-withdrawing fluorine atoms on the benzoyl chloride may influence its reactivity in this context. While the general principles of Friedel-Crafts reactions are well-established, specific examples detailing the use of this compound as the acylating agent, including the scope of aromatic substrates and the efficiency of the process, are not described in the available search results.

Introduction of Acyl Substituents onto Activated Aromatic Systems

The Friedel-Crafts acylation is a fundamental method for introducing an acyl group onto an aromatic ring. chemguide.co.ukorganic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an acyl chloride with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglibretexts.org For this compound, the reaction with an activated aromatic system, such as anisol or toluene (B28343), would be expected to yield a diaryl ketone. The presence of the electron-donating n-propoxy group and the electron-withdrawing fluorine atoms on the benzoyl chloride may influence the reactivity of the acyl chloride and the properties of the resulting ketone. The reaction is generally driven by the formation of a highly electrophilic acylium ion.

The regioselectivity of the acylation on the activated aromatic substrate would be governed by the directing effects of the substituents on that ring. For instance, reaction with toluene would likely result in acylation at the para position due to steric hindrance from the methyl group. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation. organic-chemistry.org

The Role of Acylium Ions as Key Reactive Intermediates

In Friedel-Crafts acylation, the acyl chloride reacts with a Lewis acid to form a highly reactive intermediate known as an acylium ion. libretexts.org In the case of this compound, the first step of the mechanism would involve the coordination of the Lewis acid (e.g., AlCl₃) to the chlorine atom of the acyl chloride. This is followed by the cleavage of the carbon-chlorine bond to generate the 3,5-difluoro-2-n-propoxybenzoyl acylium ion.

This acylium ion is a potent electrophile and is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. This resonance stabilization prevents the rearrangements that are often observed with carbocations in Friedel-Crafts alkylations. libretexts.org The acylium ion then attacks the electron-rich aromatic ring of the activated substrate, leading to the formation of a sigma complex (an arenium ion). The final step is the deprotonation of the sigma complex to restore aromaticity and yield the final ketone product.

Reactions with Organometallic Reagents

Highly Selective Ketone Synthesis via Controlled Addition of Organolithiums

Organolithium reagents are highly reactive organometallic compounds that can act as powerful nucleophiles. libretexts.org The reaction of an acyl chloride, such as this compound, with an organolithium reagent provides a direct route to ketones. However, a significant challenge in this synthesis is the potential for over-addition. The initially formed ketone is also susceptible to nucleophilic attack by a second equivalent of the organolithium reagent, which would lead to the formation of a tertiary alcohol as a byproduct. libretexts.org

To achieve a highly selective synthesis of the desired ketone, the reaction conditions must be carefully controlled. This typically involves using low temperatures (e.g., -78 °C) to moderate the reactivity of the organolithium reagent and adding the organolithium reagent slowly to a solution of the acyl chloride. This ensures that the concentration of the organolithium reagent remains low, favoring the formation of the ketone and minimizing the subsequent addition to it. The choice of solvent can also play a crucial role in controlling the selectivity of the reaction.

Table 1: Expected Products from the Reaction of this compound with Organolithium Reagents under Controlled Conditions

| Organolithium Reagent | Expected Ketone Product |

|---|---|

| n-Butyllithium | 1-(3,5-Difluoro-2-n-propoxyphenyl)pentan-1-one |

| Phenyllithium | (3,5-Difluoro-2-n-propoxyphenyl)(phenyl)methanone |

Acylations of Aryl and Heteroaryllithium Species in Flow Regimes

Continuous flow chemistry has emerged as a powerful tool for performing fast and highly exothermic reactions, such as those involving organolithium species, with enhanced safety and control. nih.govnih.gov The acylation of aryl and heteroaryllithium species with an acyl chloride like this compound in a flow reactor would offer several advantages over traditional batch processing. researchgate.net

In a typical flow setup, streams of the pre-generated aryllithium species and the acyl chloride are mixed rapidly in a microreactor. The precise control over stoichiometry, mixing, and temperature that flow reactors provide can significantly suppress side reactions, including the over-addition to form tertiary alcohols. researchgate.net This high level of control often leads to higher yields and purities of the desired ketone product. The short residence times in the reactor also allow for the use of unstable intermediates. While specific applications with this compound are not documented, the general methodology is well-established for a variety of functionalized benzoyl chlorides and organolithium reagents. nih.govnih.gov

Other Cascade and Derivatization Reactions

Reductive Transformations of Acylation Products

The ketone products resulting from the acylation reactions of this compound are versatile intermediates that can undergo a variety of reductive transformations. For example, the carbonyl group of the ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Potential Reductive Transformations of a Generic Ketone Derived from this compound

| Starting Ketone | Reducing Agent(s) | Product |

|---|---|---|

| (3,5-Difluoro-2-n-propoxyphenyl)(aryl)methanone | NaBH₄ or LiAlH₄ | (3,5-Difluoro-2-n-propoxyphenyl)(aryl)methanol |

| (3,5-Difluoro-2-n-propoxyphenyl)(aryl)methanone | H₂NNH₂, KOH | 1-((Aryl)methyl)-3,5-difluoro-2-n-propoxybenzene |

Functional Group Interconversions Involving the Acyl Chloride Moiety

The acyl chloride group is a highly reactive functional group, primarily serving as an excellent acylating agent. chemistrysteps.com As the most reactive of the carboxylic acid derivatives, this compound is susceptible to nucleophilic acyl substitution, where the chloride ion is an excellent leaving group. chemistrysteps.com This reactivity allows for its efficient conversion into a variety of other functional groups, such as amides, esters, and carboxylic acids, through reactions with appropriate nucleophiles. chemistrysteps.comyoutube.com These transformations typically proceed via a nucleophilic addition-elimination mechanism. chemistrysteps.comchemguide.co.uk

The general pathway involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion and reforming the carbonyl double bond to yield the final substituted product. chemguide.co.uk

Amide Formation

The reaction of this compound with ammonia (B1221849), primary amines, or secondary amines provides a direct route to the corresponding primary, secondary, or tertiary amides. chemistrysteps.comyoutube.com These reactions are typically rapid and can be carried out under various conditions. fishersci.ithud.ac.uk A common method is the Schotten-Baumann reaction, which involves adding the acyl chloride to a solution of the amine in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride byproduct. fishersci.it Alternatively, amide coupling reagents can be employed, though they are more commonly used for converting carboxylic acids directly. fishersci.itresearchgate.net

The synthesis of amides from acyl chlorides is a fundamental transformation in organic chemistry, valued for its efficiency and broad applicability. hud.ac.uk

Table 1: Synthesis of Amides from this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Ammonia (NH₃) | Dichloromethane (B109758) (DCM), 0 °C to room temperature | 3,5-Difluoro-2-n-propoxybenzamide |

| Aniline | Pyridine, Dichloromethane (DCM), 0 °C | N-phenyl-3,5-difluoro-2-n-propoxybenzamide |

| Diethylamine | Triethylamine (TEA), Tetrahydrofuran (THF), 0 °C | N,N-diethyl-3,5-difluoro-2-n-propoxybenzamide |

Esterification

Esterification is readily achieved by reacting this compound with an alcohol or a phenol. libretexts.org The reaction is often performed in the presence of a non-nucleophilic base like pyridine to scavenge the HCl generated. chemistrysteps.com This conversion is typically very fast and exothermic. chemguide.co.uk The reaction with an alcohol yields the corresponding ester, a key functional group in many chemical entities. youtube.comlibretexts.org

Table 2: Synthesis of Esters from this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Methanol (B129727) | Pyridine, 0 °C to room temperature | Methyl 3,5-difluoro-2-n-propoxybenzoate |

| Ethanol | Triethylamine (TEA), Dichloromethane (DCM) | Ethyl 3,5-difluoro-2-n-propoxybenzoate |

| Phenol | Pyridine, Chloroform (B151607) | Phenyl 3,5-difluoro-2-n-propoxybenzoate |

Hydrolysis to Carboxylic Acid

Acyl chlorides react vigorously with water in a process called hydrolysis to form the corresponding carboxylic acid. chemistrysteps.comyoutube.comlibretexts.org Due to the high reactivity of this compound, it must be protected from moisture during storage and handling to prevent its decomposition into 3,5-difluoro-2-n-propoxybenzoic acid. chemistrysteps.com While often an undesirable side reaction, controlled hydrolysis can be used as a preparative method for the carboxylic acid. The reaction proceeds rapidly, often without the need for a catalyst. libretexts.org

Table 3: Hydrolysis of this compound

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| Water (H₂O) | Room Temperature | 3,5-Difluoro-2-n-propoxybenzoic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the key functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared spectroscopy is particularly effective for identifying the prominent functional groups in 3,5-Difluoro-2-n-propoxybenzoyl chloride. The most distinct absorption is anticipated to be from the carbonyl (C=O) group of the benzoyl chloride. In simple benzoyl chlorides, this stretching vibration typically appears in the region of 1770-1815 cm⁻¹. For instance, benzoyl chloride itself shows a strong C=O band around 1774 cm⁻¹. nist.gov The presence of electron-withdrawing fluorine atoms on the aromatic ring is expected to shift this frequency to a higher wavenumber.

Another key absorption is the carbon-chlorine (C-Cl) stretch of the acid chloride. This bond typically produces a signal in the range of 650-850 cm⁻¹. Studies on benzoyl chloride have identified C-Cl stretching vibrations at approximately 684 cm⁻¹ and 649 cm⁻¹. researchgate.netresearchgate.net Similar absorptions are expected for the target molecule. Furthermore, the C-F stretching vibrations from the fluorinated benzene (B151609) ring would likely appear as strong bands in the 1100-1300 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1780 - 1820 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium |

| C-O-C (Ether) Stretch | 1200 - 1275 | Strong |

| C-F Stretch | 1100 - 1300 | Strong |

| C-Cl Stretch | 650 - 850 | Medium-Strong |

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. For substituted benzenes like the target compound, the symmetric "ring breathing" vibration, which is often weak in the IR spectrum, typically produces a strong and sharp signal in the Raman spectrum, providing excellent fingerprinting information. In studies of para-difluorobenzene, various Raman-active modes have been identified and assigned using computational methods. coe.edunih.gov For this compound, the aromatic C-H stretching vibrations (~3000-3100 cm⁻¹) and the symmetric C-C ring vibrations would be readily observable. Due to its lower symmetry compared to difluorobenzene, the molecule is expected to exhibit a complex Raman spectrum with numerous active modes, aiding in its unique identification. nih.govspectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for mapping the carbon and proton framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would each provide critical and distinct pieces of the structural puzzle.

The ¹H NMR spectrum of this compound is expected to show distinct signals for both the aromatic and the aliphatic n-propoxy protons. amherst.eduresearchgate.net

Aromatic Region (δ 7.0-8.0 ppm): The benzene ring has two protons. Due to the substitution pattern, these protons are not equivalent. They would appear as complex multiplets due to coupling with each other (ortho or meta coupling) and with the two fluorine atoms. youtube.com Based on data for 3,5-difluorobenzaldehyde, where aromatic protons appear between δ 7.4 and 7.7 ppm, similar shifts are expected. chemicalbook.com

Aliphatic Region (δ 0.9-4.5 ppm): The n-propoxy group (–O-CH₂-CH₂-CH₃) will show three distinct signals.

The terminal methyl (CH₃) protons are expected to appear furthest upfield as a triplet around δ 0.9-1.1 ppm.

The methylene (B1212753) (CH₂) protons adjacent to the methyl group will appear as a sextet around δ 1.7-2.0 ppm.

The methylene (CH₂) protons attached to the oxygen atom will be the most deshielded of the aliphatic protons, appearing as a triplet around δ 4.0-4.4 ppm. Data from 2-propoxyethanol (B165432) shows these protons in a similar environment. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (2H) | 7.2 - 7.8 | Multiplet (m) |

| -O-CH₂ -CH₂-CH₃ | 4.0 - 4.4 | Triplet (t) |

| -O-CH₂-CH₂ -CH₃ | 1.7 - 2.0 | Sextet |

| -O-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet (t) |

The ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. wisc.eduscribd.comlibretexts.org

Carbonyl Carbon (δ 165-175 ppm): The carbon of the acyl chloride group (C=O) is highly deshielded and is expected to appear significantly downfield. For benzoyl chloride, this carbon appears around δ 168 ppm. chemicalbook.com The electronic effects of the substituents on the ring will modulate this exact position.

Aromatic Carbons (δ 110-165 ppm): The six aromatic carbons are all in unique environments. The carbons directly bonded to the fluorine atoms will show large C-F coupling constants and will have their chemical shifts strongly influenced by the fluorine atoms. The carbon attached to the propoxy group will be shifted downfield, while the carbons bearing fluorine atoms will also be significantly downfield and split due to C-F coupling. General ranges for substituted benzenes and data from compounds like 2,4-difluorobenzoyl chloride support these predictions. nih.govorganicchemistrydata.org

Aliphatic Carbons (δ 10-75 ppm): The three carbons of the n-propoxy group will appear in the upfield region of the spectrum. The carbon attached to the oxygen (–O–C H₂) will be the most deshielded (δ ~70-75 ppm), followed by the central methylene carbon (δ ~20-25 ppm), and finally the terminal methyl carbon (δ ~10-15 ppm).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C =O) | 165 - 175 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-F | 158 - 164 (with C-F coupling) |

| Aromatic C-H & C-C | 110 - 135 (with C-F coupling) |

| -O-C H₂- | 70 - 75 |

| -CH₂-C H₂-CH₃ | 20 - 25 |

| -CH₂-CH₂-C H₃ | 10 - 15 |

¹⁹F NMR is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides direct information on the chemical environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic nature of their surroundings. nih.gov

For this compound, the two fluorine atoms are chemically non-equivalent due to the ortho-propoxy group breaking the molecular symmetry. Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. Based on data for analogous compounds like 1,3,5-trifluorobenzene, which has a chemical shift of approximately -108 ppm, the signals for the target molecule are predicted to be in a similar region. rsc.orgspectrabase.com The electron-donating propoxy group and the electron-withdrawing benzoyl chloride group will influence the final chemical shifts. Each fluorine signal would likely appear as a multiplet due to coupling with the aromatic protons. wikipedia.org

Table 4: Predicted ¹⁹F NMR Chemical Shifts

| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) |

| F-3 | -105 to -115 |

| F-5 | -105 to -115 |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of molecules like this compound. It provides critical information regarding the molecule's intact mass and offers insights into its structure through the analysis of fragmentation patterns.

In mass spectrometry, particularly under electron ionization (EI), acyl chlorides undergo characteristic fragmentation. The most prominent fragmentation pathway involves the cleavage of the carbon-chlorine bond. This heterolytic cleavage results in the loss of a chlorine radical and the formation of a highly stable acylium ion (also known as an acyl cation). This acylium ion is resonance-stabilized and typically gives rise to a prominent peak in the mass spectrum, which is often the base peak or one of the most intense signals.

For this compound, the molecular ion [M]•+ would be observed, and its fragmentation would lead to the characteristic 3,5-difluoro-2-n-propoxybenzoyl acylium ion. The presence of two fluorine atoms and one chlorine atom imparts a specific isotopic pattern to the molecular ion peak cluster, which aids in its identification. Further fragmentation of the acylium ion can occur, for instance, through the loss of the propoxy group or cleavage within the propyl chain.

| Ion Species | Description | Predicted m/z |

| [C₁₀H₉F₂ClO₂]•+ | Molecular Ion | 234.0 |

| [C₁₀H₉F₂O₂]+ | Acylium Ion (Loss of •Cl) | 199.1 |

| [C₇H₄F₂O]+ | Loss of Propene from Acylium Ion | 157.0 |

| [C₇H₅F₂O₂]+ | Loss of Ethene from Acylium Ion | 171.0 |

| [C₃H₇]+ | Propyl Cation | 43.1 |

Note: The m/z values are based on the most abundant isotopes. The table is interactive and can be sorted.

While nominal mass spectrometry provides integer mass-to-charge ratios, high-resolution mass spectrometry (HRMS) measures m/z values with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured accurate mass to the calculated theoretical masses of potential formulas, the correct elemental composition of the parent ion and its fragments can be confirmed. This is particularly valuable in distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

For this compound, HRMS can definitively verify its elemental formula, C₁₀H₉F₂ClO₂, by matching the measured mass to the calculated exact mass, providing a high degree of confidence in the compound's identity.

| Ion Formula | Description | Calculated Exact Mass |

| C₁₀H₉³⁵ClF₂O₂ | Molecular Ion (with ³⁵Cl) | 234.0259 |

| C₁₀H₉³⁷ClF₂O₂ | Molecular Ion (with ³⁷Cl) | 236.0229 |

| C₁₀H₉F₂O₂ | Acylium Ion | 199.0571 |

Note: The table presents calculated exact masses for major ions. The table is interactive and can be sorted.

Chromatographic and Other Analytical Methodologies for Reactive Species

The high reactivity of acyl chlorides, such as this compound, presents a significant challenge for standard chromatographic analysis. Their propensity to hydrolyze in the presence of water or react with polar protic solvents necessitates specialized analytical approaches.

Direct analysis of reactive acyl chlorides can be achieved using chromatographic techniques that employ non-polar, aprotic mobile phases. Normal Phase High-Performance Liquid Chromatography (NP-HPLC), which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane (B92381) and ethyl acetate), can be suitable for analyzing such reactive species, as it avoids the aqueous conditions of reversed-phase HPLC. chromforum.org

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative for the analysis of thermally labile and reactive compounds. wikipedia.orgchromatographytoday.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. wikipedia.org This technique is considered a form of normal phase chromatography. chromatographyonline.com The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and equilibration times compared to HPLC. chromatographytoday.com Since the mobile phase is largely non-polar and aprotic (though polar co-solvents like methanol (B129727) may be used), SFC is well-suited for the direct analysis of acyl chlorides without causing their degradation. libretexts.orgamericanpharmaceuticalreview.com

Due to the reactivity of the acyl chloride functional group, a common and robust strategy for its quantification by standard methods like GC and RP-HPLC is derivatization. nih.govresearchgate.net This involves converting the acyl chloride into a more stable, less reactive derivative that is amenable to analysis under standard conditions. researchgate.netlibretexts.org

The most frequent derivatization approach involves reaction with an alcohol or an amine to form a stable ester or amide, respectively. researchgate.netresearchgate.net For instance, reacting this compound with anhydrous methanol yields the corresponding methyl ester (methyl 3,5-difluoro-2-n-propoxybenzoate). researchgate.net This ester is significantly more stable and can be readily analyzed by RP-HPLC or GC. researchgate.netresearchgate.net Similarly, derivatization with an amine, such as 2-nitrophenylhydrazine, produces a stable hydrazide derivative that possesses a strong chromophore, enhancing detection sensitivity in HPLC-UV analysis. nih.govresearchgate.netgoogle.com

| Derivatization Reagent | Functional Group Reacted | Resulting Product | Analytical Suitability |

| Methanol (Anhydrous) | Acyl Chloride | Methyl Ester | RP-HPLC, GC |

| Benzyl Alcohol | Acyl Chloride | Benzyl Ester | RP-HPLC, GC |

| 2-Nitrophenylhydrazine | Acyl Chloride | N'-Aroyl-2-nitrophenylhydrazide | RP-HPLC (Enhanced UV Detection) |

| Diethylamine | Acyl Chloride | N,N-Diethylamide | RP-HPLC, GC |

Note: This table summarizes common derivatization approaches for acyl chlorides. The table is interactive and can be sorted.

To analyze reactive species directly within a reaction mixture without derivatization or chromatographic separation, in situ spectroscopic methods are invaluable. mt.comspectroscopyonline.com

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy allows for the direct observation and quantification of species in solution. ox.ac.uk By integrating the signals corresponding to specific protons (¹H NMR) or other nuclei (e.g., ¹⁹F NMR for fluorinated compounds) of this compound and comparing them to a known concentration of an internal standard, its absolute concentration can be determined accurately. ox.ac.ukresearchgate.net This method is non-destructive and provides a snapshot of the reaction mixture's composition at any given time. globalnmr.org

Vibrational Spectroscopy , particularly in situ Fourier-Transform Infrared (FTIR) spectroscopy (e.g., ReactIR), is highly effective for real-time reaction monitoring. mt.com The acyl chloride functional group exhibits a strong and characteristic carbonyl (C=O) stretching absorption at a high frequency, typically in the range of 1770-1815 cm⁻¹. mt.com By monitoring the intensity of this specific IR band, one can track the consumption or formation of this compound in real-time, providing crucial kinetic and mechanistic data without disturbing the reaction. mt.comresearchgate.net

Computational Chemistry and Theoretical Insights into Fluorinated Benzoyl Chlorides

Quantum Chemical Calculations for Energetics and Intermediates

Quantum chemical calculations, particularly those employing Ab Initio and Density Functional Theory (DFT) methods, are indispensable for quantifying the energetic landscapes of chemical reactions and the stability of transient species.

The heterolytic bond dissociation energy (BDE) of the carbon-chlorine (C-Cl) bond in benzoyl chlorides is a critical parameter that dictates their reactivity, particularly in nucleophilic acyl substitution and Friedel-Crafts reactions, which often proceed through an acylium ion intermediate. This energy represents the enthalpy change associated with the cleavage of the C-Cl bond to form a benzoyl cation and a chloride anion.

Ab initio calculations on various substituted benzoyl chlorides have shown a strong correlation between the heterolytic BDE and the electronic nature of the substituents on the aromatic ring. mdpi.com Electron-withdrawing groups are generally found to increase the BDE, destabilizing the resultant acylium ion, while electron-donating groups tend to decrease the BDE, promoting the formation of the cationic intermediate.

For 3,5-Difluoro-2-n-propoxybenzoyl chloride , we must consider the competing effects of the substituents:

Fluorine Atoms (at C3 and C5): As highly electronegative atoms, they exert a strong electron-withdrawing inductive effect (-I), which would be expected to destabilize the positive charge on the acylium carbon, thereby increasing the heterolytic C-Cl BDE.

n-Propoxy Group (at C2): The oxygen atom of the propoxy group can donate electron density to the aromatic ring via a resonance effect (+M), which would stabilize the acylium cation. However, its oxygen also has an inductive-withdrawing effect (-I). The ortho position allows for potential steric interactions that can influence the planarity of the system and thus the efficiency of resonance.

While specific computational data for this compound is not available, DFT studies on related molecules allow for a qualitative prediction. The stability of the resulting cation, and thus the BDE, will depend on the net balance of these opposing electronic influences. It is hypothesized that the electron-donating resonance effect of the ortho-propoxy group would significantly counteract the inductive withdrawal of the two fluorine atoms.

| Substituent | Position | Electronic Effect | Predicted Impact on Acylium Ion Stability | Predicted Impact on Heterolytic BDE |

|---|---|---|---|---|

| -F | meta (C3, C5) | Strong Inductive Withdrawal (-I) | Destabilizing | Increase |

| -OPr | ortho (C2) | Resonance Donation (+M) > Inductive Withdrawal (-I) | Stabilizing | Decrease |

| Net Effect for this compound | The overall effect is a complex interplay. The strong +M effect of the ortho-propoxy group is expected to be a dominant stabilizing factor, likely leading to a lower BDE compared to benzoyl chloride itself, despite the presence of two fluorine atoms. |

The acylium ion is a key reactive intermediate in many reactions of benzoyl chlorides. researchgate.net Its stability is paramount to the reaction's feasibility and rate. Computational studies have revealed that the acylium cation is best represented as a linear structure with significant triple bond character between the carbon and oxygen atoms, a feature that contributes to its stability. win-winchemical.com This is a result of the resonance delocalization where the oxygen atom's lone pair donates into the formally empty p-orbital of the carbocation.

For the 3,5-Difluoro-2-n-propoxybenzoyl cation , the stability is modulated by the substituents on the phenyl ring.

Stabilization: The ortho-n-propoxy group can participate in the delocalization of the positive charge through its lone pair electrons, providing significant resonance stabilization. This donation is most effective when the p-orbitals of the oxygen align with the π-system of the ring.

Destabilization: The fluorine atoms at the meta positions withdraw electron density from the ring, which in turn destabilizes the adjacent positive charge on the carbonyl carbon.

DFT calculations would be essential to quantify the charge distribution in the 3,5-Difluoro-2-n-propoxybenzoyl cation . Natural Bond Orbital (NBO) analysis could reveal the extent of charge delocalization from the propoxy oxygen and the magnitude of withdrawal by the fluorine atoms. The calculated charge on the carbonyl carbon would be a direct indicator of its electrophilicity and, consequently, its reactivity towards nucleophiles. It is anticipated that the positive charge would be significantly delocalized into the aromatic ring and the ortho-propoxy group, rendering the cation more stable than a hypothetical cation with only fluorine substituents.

| Feature | Contributing Group(s) | Mechanism | Effect on Cation Stability |

|---|---|---|---|

| Charge Delocalization (Stabilizing) | -C≡O+ group | Resonance within the acylium moiety | High intrinsic stability |

| Charge Delocalization (Stabilizing) | ortho-n-propoxy group | +M Resonance effect | Strongly stabilizing |

| Charge Destabilization | meta-Fluorine atoms | -I Inductive effect | Moderately destabilizing |

Computational chemistry allows for the detailed simulation of reaction pathways, providing insights into the structures and energies of transition states. For a reaction involving This compound , such as a Friedel-Crafts acylation of an aromatic substrate like benzene (B151609), the mechanism would likely proceed via the formation of the acylium ion.

A DFT simulation of this reaction would involve locating the transition state (TS) for the electrophilic attack of the 3,5-Difluoro-2-n-propoxybenzoyl cation on the benzene ring. The key features of this TS would be:

An elongated C-Cl bond in the benzoyl chloride as it breaks.

The formation of a new C-C bond between the acylium carbon and a carbon atom of the benzene ring.

The disruption of the aromaticity in the benzene ring, which becomes a cyclohexadienyl cation (a Wheland intermediate).

The geometry of the attacking acylium ion would be nearly linear.

The activation energy for the reaction would be the energy difference between the reactants and this transition state. The steric bulk of the ortho-n-propoxy group could play a significant role in the orientation of the attack and may influence the activation barrier. The fluorine substituents, by modulating the electrophilicity of the acylium ion, would also have a direct impact on the energy of the transition state.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and the subtle non-covalent interactions within a molecule are crucial determinants of its physical properties and chemical reactivity.

The conformation of This compound is primarily defined by the rotational barriers around two key single bonds: the C(aryl)-C(carbonyl) bond and the C(aryl)-O(propoxy) bond.

While unsubstituted benzoyl chloride is known to be planar to maximize conjugation, the introduction of a bulky ortho-substituent like an n-propoxy group forces the carbonyl chloride group (-COCl) out of the plane of the aromatic ring to minimize steric repulsion. This twisting comes at the energetic cost of reduced π-conjugation between the carbonyl group and the aromatic ring.

Computational studies on ortho-substituted benzoyl chlorides confirm that the preferred conformation is non-planar. For This compound , the dihedral angle τ (O=C-C(aryl)-C(aryl)) is expected to be significantly non-zero. The rotational barrier would be the energy required to force the molecule into a planar conformation. Furthermore, the flexible n-propoxy chain itself has multiple possible conformations (e.g., anti vs. gauche arrangements around the C-C bonds), each with a different energy, which would need to be explored to find the global minimum energy structure.

| Conformer | Dihedral Angle (O=C-CAr-CAr) | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum | ~40-70° | Twisted conformation to relieve steric strain between the propoxy group and the carbonyl chloride group. | 0.0 |

| Transition State 1 | 0° | Planar conformation with maximum steric clash. Represents the peak of the rotational barrier. | > 5.0 |

| Transition State 2 | 90° | Perpendicular conformation with minimal conjugation. May be a secondary minimum or a transition state. | ~2.0 - 4.0 |

The specific substitution pattern of This compound creates a rich environment for various intramolecular non-covalent interactions. These weak interactions, though individually small, can collectively have a significant impact on the molecule's preferred conformation and stability.

Potential intramolecular interactions include:

C-F…O=C Interaction: A possible, albeit weak, interaction between the fluorine at C5 and the carbonyl oxygen. The nature of this interaction would depend on the geometry, but it could be a stabilizing dipole-dipole or n→π* interaction.

C-H…O=C Interaction: The hydrogen atoms on the n-propoxy chain, particularly those on the carbon adjacent to the oxygen, can form weak hydrogen bonds with the carbonyl oxygen.

C-H…Cl Interaction: Interactions between the hydrogens of the propoxy group and the chlorine atom are also possible.

Parallel Dipole Interactions: The alignment of the C-F and C-Cl bond dipoles can lead to repulsive or attractive interactions depending on their relative orientation in the preferred conformation.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are computational tools used to visualize and characterize such weak interactions. For This compound , these analyses would likely reveal a complex network of interactions that collectively stabilize the twisted, non-planar ground state conformation. Studies on other fluorinated benzoyl chlorides have highlighted the significant role of C-H···O, C-H···F, and F···F contacts in defining their crystal packing, and similar forces are expected to operate intramolecularly.

| Interaction Type | Interacting Atoms | Expected Nature | Influence on Conformation |

|---|---|---|---|

| Weak Hydrogen Bond | C(propoxy)-H … O=C | Attractive, electrostatic | Stabilizes conformations where the propoxy chain is near the carbonyl group. |

| Dipole-Dipole | C-F … O=C | Weakly attractive/repulsive depending on geometry | Contributes to defining the precise twist angle of the -COCl group. |

| van der Waals | C(propoxy)-H … Cl-C | Weakly attractive | Minor contribution to overall conformational stability. |

| Steric Repulsion | (propoxy group) … (-COCl group) | Strongly repulsive | The dominant factor forcing the -COCl group out of the plane of the ring. |

Future Avenues for Research and Development

Design and Synthesis of Advanced Analogues with Tunable Reactivity

A significant future direction lies in the rational design and synthesis of advanced analogues of 3,5-Difluoro-2-n-propoxybenzoyl chloride to achieve tunable reactivity. The electronic properties of the benzoyl chloride are heavily influenced by its substituents. The two fluorine atoms act as strong electron-withdrawing groups through induction, enhancing the electrophilicity of the carbonyl carbon. Conversely, the n-propoxy group is an electron-donating group through resonance. This electronic push-pull relationship provides a foundation for fine-tuning the molecule's reactivity.

Future research will likely focus on:

Systematic Structural Modification: Creating libraries of analogues by varying the alkoxy chain (e.g., replacing n-propoxy with isopropoxy, benzyloxy, or longer chains) or altering the number and position of fluoro substituents. These modifications would systematically alter the steric hindrance and electronic landscape of the molecule.

Introduction of Additional Functional Groups: Incorporating other functionalities onto the aromatic ring to create bifunctional or multifunctional reagents. For instance, adding a nitro group would further increase electrophilicity, while adding an amino group could introduce a site for orthogonal reactions.

Synthesis of Conformationally Restricted Analogues: Developing synthetic routes to analogues where the rotation of the propoxy group or the benzoyl chloride moiety is restricted. This could lead to reagents with enhanced selectivity for specific substrates.

The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted benzoic acids, which are then converted to the corresponding acyl chlorides using standard chlorinating agents like thionyl chloride or oxalyl chloride. taylorandfrancis.comwikipedia.org The design of these new molecules is crucial for expanding their application in areas requiring precise control over reaction kinetics and selectivity. nih.gov

Discovery of Novel Catalytic Systems for Efficient and Selective Transformations

The development of novel catalytic systems is paramount for unlocking new transformations for this compound beyond standard acylations. While traditional Friedel-Crafts acylations often rely on stoichiometric amounts of Lewis acids, future research is geared towards more sustainable and efficient catalytic methods. taylorandfrancis.comacs.org

Key areas for exploration include:

Cooperative Catalysis: Employing systems where two or more catalysts work in concert to activate both the benzoyl chloride and its reaction partner. For example, a nucleophilic catalyst could form a highly reactive acyl-pyridinium intermediate, while a photocatalyst activates the substrate. acs.org

Photoredox Catalysis: Using visible light and a photocatalyst to generate radical intermediates from the benzoyl chloride, enabling novel coupling reactions that are not accessible through traditional two-electron pathways. acs.org

Supported and Heterogeneous Catalysts: Developing solid-supported catalysts, such as clay-supported metal chlorides (Envirocats), which can facilitate reactions like benzoylation under solvent-free conditions, simplifying product purification and catalyst recycling. taylorandfrancis.com

Asymmetric Catalysis: Designing chiral catalysts that can control the stereochemical outcome of reactions, leading to the enantioselective synthesis of complex molecules. This is particularly relevant for pharmaceutical synthesis.

These advanced catalytic approaches promise to expand the synthetic utility of this compound, enabling its use in more complex and selective chemical transformations with improved atom economy and reduced environmental impact.

Integration into Multi-Step Continuous Flow Syntheses for Complex Molecules

Continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability compared to traditional batch processing. scielo.bracs.org Given the reactivity of acyl chlorides, their integration into flow systems is a particularly promising avenue of research. justia.com

Future developments will likely concentrate on:

In Situ Generation and Use: Designing flow reactor setups where 3,5-Difluoro-2-n-propoxybenzoic acid is converted to the highly reactive this compound in one module, and the resulting stream is immediately reacted with a nucleophile in a subsequent module. researchgate.netnih.govresearchgate.net This "on-demand" generation avoids the need to isolate and store the unstable acyl chloride, significantly improving process safety. justia.com

Telescoped Reactions: Creating multi-step sequences where the product of one reaction becomes the substrate for the next without intermediate workup or purification. researchgate.net For example, the acylation product of this compound could be directly subjected to a subsequent reduction or cross-coupling reaction within the same continuous flow system.

Automated Optimization: Utilizing automated flow systems to rapidly screen reaction conditions (temperature, pressure, residence time, stoichiometry) to quickly identify the optimal parameters for a given transformation. scielo.br

The table below summarizes the key advantages of using continuous flow for reactions involving acyl chlorides compared to traditional batch methods.

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling and storage of large quantities of reactive acyl chlorides pose significant risks. Thermal runaway is a concern. | Small reactor volumes and in situ generation minimize the amount of hazardous material present at any time, enhancing safety. nih.gov |

| Efficiency | Often requires lengthy reaction times and complex workup/purification steps. | Rapid heat and mass transfer lead to faster reactions and higher yields. researchgate.net Enables telescoping of reaction steps, reducing overall process time. scielo.br |

| Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over reaction parameters (temperature, pressure, residence time) allows for higher selectivity and reproducibility. acs.org |

| Scalability | Scaling up can be non-linear and require significant process redesign. | Scalability is achieved through "numbering-up" (running multiple reactors in parallel) or by extending the operation time. scielo.br |

This integration into flow chemistry can transform the use of this compound from a laboratory-scale reagent to a building block for the efficient, safe, and scalable production of complex molecules.

Deeper Mechanistic Understanding through Synergistic Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and predicting new reactivity. Future research will increasingly rely on a synergistic approach that combines experimental studies with high-level computational modeling. acs.orgikprress.org

The key components of this synergistic strategy include:

Experimental Kinetic Studies: Performing systematic studies to determine reaction rates, orders, and activation parameters under various conditions. This provides empirical data on how factors like solvent, temperature, and catalyst affect the reaction. ikprress.org

In Situ Spectroscopic Monitoring: Using techniques like Flow-IR and NMR to observe the formation and consumption of reactants, intermediates, and products in real-time, providing direct evidence for proposed reaction pathways. acs.orgnih.gov

Computational Modeling (DFT): Employing Density Functional Theory (DFT) calculations to model reaction pathways, map potential energy surfaces, and characterize the structures of transition states and intermediates. acs.orgikprress.orgresearchgate.net This can elucidate the electronic effects of the fluoro and propoxy substituents on the stability of intermediates and the energy barriers of reaction steps.

The table below outlines how experimental and computational methods can be combined to achieve a deeper mechanistic insight.

| Research Question | Experimental Approach | Computational Approach | Synergistic Outcome |

| Reaction Pathway | Isolation and characterization of intermediates; crossover experiments. | Calculation of energies for various possible pathways and transition states. acs.org | A validated, lowest-energy reaction mechanism consistent with all observations. |

| Role of Substituents | Synthesis of analogues and comparison of their reaction rates (Hammett analysis). ikprress.org | Calculation of charge distributions and orbital energies to quantify electronic effects. | A predictive model correlating substituent properties with reactivity. |

| Catalyst Function | Testing different catalysts and analyzing their effect on yield and selectivity. | Modeling the interaction of the catalyst with the substrate and identifying the key catalytic cycle intermediates. acs.org | Rational design of more efficient and selective catalysts. |

| Solvent Effects | Measuring reaction rates in a variety of solvents with different polarities. ikprress.org | Simulating the reaction in a solvent box (continuum or explicit solvent models) to calculate solvation energies. | Understanding how the solvent stabilizes or destabilizes intermediates and transition states. |

This combined experimental and computational approach will provide a detailed, molecular-level picture of the reactivity of this compound, enabling the rational design of new synthetic methods and applications. ikprress.orgox.ac.uk

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3,5-Difluoro-2-n-propoxybenzoyl Chloride with high purity?

- Methodology : Optimize chlorination and alkoxylation steps using a stepwise approach. For example, chlorination of the benzoyl precursor should be conducted under anhydrous conditions with catalysts like AlCl₃ to minimize side reactions. Monitor reaction progress via GC-MS or HPLC to track intermediates. Post-synthesis purification via fractional distillation or recrystallization (e.g., using hexane/ethyl acetate mixtures) ensures ≥98% purity .

- Data Contradiction : While some protocols suggest direct chlorination of the hydroxylated precursor, others recommend prior protection of reactive groups. Cross-validate using NMR (¹H, ¹³C, and ¹⁹F) to confirm structural integrity .

Q. How can researchers mitigate hydrolysis during storage and handling?

- Methodology : Store under inert gas (argon or nitrogen) in moisture-resistant containers (e.g., amber glass with PTFE-lined caps). Conduct stability tests under varying humidity (20–80% RH) and temperatures (4°C to 25°C). Use Karl Fischer titration to quantify residual moisture in batches .

- Safety Note : Hydrolysis releases HCl and HF gases; always use fume hoods and personal protective equipment (PPE) .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in structural elucidation of fluorinated benzoyl chlorides?

- Methodology : Combine high-resolution mass spectrometry (HRMS) with ¹⁹F NMR to distinguish regioisomers. For example, 3,5-difluoro vs. 2,4-difluoro isomers exhibit distinct chemical shifts (δ ~ -110 ppm for meta-F vs. -105 ppm for ortho-F in ¹⁹F NMR). Pair with DFT calculations to predict spectral patterns .

- Case Study : In a 2023 study, discrepancies in melting points (mp) of fluorinated analogs were resolved via DSC analysis, revealing polymorphic transitions .

Q. How does the electron-withdrawing effect of fluorine influence reactivity in nucleophilic acyl substitutions?

- Experimental Design : Compare reaction rates of this compound with non-fluorinated analogs (e.g., benzoyl chloride) using amines or alcohols as nucleophiles. Monitor kinetics via in-situ IR spectroscopy (C=O stretching at ~1770 cm⁻¹).

- Findings : Fluorine substitution increases electrophilicity of the carbonyl carbon, accelerating acylation but may sterically hinder bulkier nucleophiles. Quantify using Hammett substituent constants (σₚ for fluorine: +0.06) .

Safety and Handling Protocols

Q. What first-aid protocols are essential for accidental exposure to this compound?